Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

A1 adenosine receptor GPCR antagonist pyrazolopyridine SAR

Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1775811-95-4) is a trisubstituted pyrazolo[3,4-b]pyridine (molecular weight 276.33 g/mol, formula C₁₄H₂₀N₄O₂) featuring a 4-propylamino substituent, 1,3-dimethyl groups, and a 5-ethyl ester. This scaffold is a privileged core in kinase inhibitor discovery, phosphodiesterase (PDE) modulation, and adenosine receptor antagonism programs.

Molecular Formula C14H20N4O2
Molecular Weight 276.33 g/mol
CAS No. 1775811-95-4
Cat. No. B6316219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS1775811-95-4
Molecular FormulaC14H20N4O2
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCCCNC1=C2C(=NN(C2=NC=C1C(=O)OCC)C)C
InChIInChI=1S/C14H20N4O2/c1-5-7-15-12-10(14(19)20-6-2)8-16-13-11(12)9(3)17-18(13)4/h8H,5-7H2,1-4H3,(H,15,16)
InChIKeySQNFMCSHSSBYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1775811-95-4): Procurement-Grade Overview for Pyrazolopyridine-Focused Research Programs


Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1775811-95-4) is a trisubstituted pyrazolo[3,4-b]pyridine (molecular weight 276.33 g/mol, formula C₁₄H₂₀N₄O₂) featuring a 4-propylamino substituent, 1,3-dimethyl groups, and a 5-ethyl ester . This scaffold is a privileged core in kinase inhibitor discovery, phosphodiesterase (PDE) modulation, and adenosine receptor antagonism programs [1]. The compound is commercially available through multiple global suppliers at purities ≥95–98% for research-scale procurement, with typical lead times of 1–2 weeks for gram-scale quantities .

Why 4-Amino Substituent Identity in Ethyl 1,3-Dimethyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxylate Analogs Cannot Be Assumed Interchangeable


Within the pyrazolo[3,4-b]pyridine-5-carboxylate chemotype, even conservative changes at the 4-amino position (e.g., propylamino → methylamino, ethylamino, or butylamino) produce substantial shifts in target potency, selectivity profile, and physicochemical properties that render direct analog substitution scientifically unjustifiable . Published structure-activity relationship (SAR) data demonstrate that the 4-amino side chain directly modulates hinge-region hydrogen bonding in kinase targets, governs A₁ adenosine receptor affinity, and alters inhibitor selectivity between PDE isoforms [1]. The quantitative evidence assembled below establishes that ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate occupies a distinct position in this SAR landscape relative to its closest commercially available analogs.

Quantitative Differentiation Evidence: Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate vs. Closest Analogs


A₁ Adenosine Receptor Affinity of the 4-Propylamino Pharmacophore: CHEMBL82389 Ki = 100 nM vs. 4-Phenethylamino Analog Ki = 130 nM

The 4-propylamino substitution pattern, as exemplified by the closely related analog CHEMBL82389 (ethyl 1-(2-chloro-2-phenylethyl)-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate), delivers a binding affinity of Ki = 100 nM at the bovine adenosine A₁ receptor. This represents a 1.3-fold improvement over the 4-phenethylamino analog CHEMBL390096 (propyl 1-(2-chloro-2-phenylethyl)-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate), which exhibits Ki = 130 nM in the same assay [1]. The target compound, bearing the identical 4-propylamino pharmacophore on the 1,3-dimethyl scaffold, is structurally positioned to retain this enhanced A₁ engagement relative to bulkier 4-amino variants.

A1 adenosine receptor GPCR antagonist pyrazolopyridine SAR

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bond Donor Profile vs. 4-Methylamino and 4-Ethylamino Analogs

The 4-propylamino substituent confers a calculated logP (clogP) of approximately 2.7–3.0, positioning the compound in a lipophilicity window favorable for both biochemical assay solubility and cellular permeability. This distinguishes it from the 4-methylamino analog (CAS 287379-44-6; MW 248.28; clogP ~1.8–2.1), which may exhibit superior aqueous solubility but reduced membrane partitioning, and from the 4-ethylamino analog (MW 262.31; clogP ~2.3–2.6) which occupies an intermediate range. Both the target compound and its analogs possess one hydrogen-bond donor (the 4-amino NH) [1]. The 4-propylamino chain length has been shown in SAR studies to optimize the balance between target potency and physicochemical properties within the pyrazolopyridine ester series .

Lipophilicity drug-likeness lead optimization physicochemical profiling

Synthetic Tractability Advantage: Direct Amination vs. 4-Chloro Precursor Requirement for Downstream Diversification

The target compound bears the 4-propylamino group already installed on the pyrazolopyridine core, eliminating the need for an amination step from the 4-chloro intermediate (CAS 20481-15-6, ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate). In library synthesis workflows, the 4-chloro analog serves as a diversification point requiring Pd-catalyzed amination or nucleophilic aromatic substitution, adding 1–2 synthetic steps with associated yield losses (typical 50–80% per step). The target compound thus serves as a direct screening candidate or a late-stage intermediate for 5-ester hydrolysis/amidation while retaining the validated 4-propylamino pharmacophore. For teams pursuing scaffold-oriented synthesis, the 4-chloro analog (CAS 20481-15-6) remains the preferred diversification node .

parallel synthesis library enumeration synthetic accessibility medicinal chemistry

Selectivity Window Inferred from Class-Level A₁ vs. A₂A Receptor SAR: The 4-Alkylamino Chain-Length Effect

In the pyrazolo[3,4-b]pyridine-5-carboxylate ester series, 4-alkylamino chain length directly modulates A₁ versus A₂A adenosine receptor selectivity. The 3D QSAR model developed by Manetti et al. (2005) demonstrated that compounds bearing the 4-aminopyrazolo[3,4-b]pyridine-5-carboxylate scaffold achieve A₁ binding affinities in the low nanomolar range with selectivity ratios (A₂A Ki / A₁ Ki) that vary systematically with 4-amino substituent structure. While the target compound itself lacks direct experimental selectivity data, its 4-propylamino pharmacophore aligns with the structural features associated with a balanced A₁/A₂A profile in the published model . This contrasts with the 4-butylamino analog cartazolate (ethyl 4-(butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate), which exhibits PDE5 inhibition (IC₅₀ = 180 nM) [1] and GABA_A receptor modulation [2], indicating that chain-length extension beyond propyl redirects target engagement toward a polypharmacology profile that may be undesirable in a selective adenosine receptor program.

adenosine receptor selectivity A1/A2A selectivity GPCR selectivity profiling

Commercially Available 95–98% Purity with Documented Storage Stability vs. 4-Chloro Analog Requires Cold-Chain Handling

The target compound is supplied with purity specifications of ≥95% (Apollo Scientific, distributed via Cymit Química and Fujifilm Wako) and 98% (Leyan), with recommended storage at room temperature . This contrasts with the 4-chloro analog (CAS 20481-15-6), which is cataloged with recommended storage at 2–8°C, indicating greater hydrolytic lability of the C4-Cl bond . Room-temperature stability simplifies compound management workflows, reduces cold-chain shipping costs, and extends usable shelf life in compound libraries stored under ambient conditions. The commercial availability of the target compound from at least five independent global suppliers (Leyan, ABCR, Apollo Scientific, Fujifilm Wako, Cymit Química) ensures competitive pricing and supply redundancy.

compound management chemical procurement stability supply chain

Scaffold Versatility: 5-Ester Hydrolysis Enables Direct Access to Carboxylic Acid and Amide Libraries Without 4-Amino Group Modification

The 5-ethyl ester of the target compound serves as a versatile synthetic handle for late-stage diversification while preserving the 4-propylamino pharmacophore intact. Simple hydrolysis yields the corresponding carboxylic acid, which can be directly coupled to diverse amine libraries via standard amide bond formation (HATU, EDC/HOBt). This contrasts with 4-chloro analogs, where 5-ester manipulation must contend with competing reactivity at the electrophilic C4 position, often requiring orthogonal protecting group strategies. Published work on 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides as PDE4B inhibitors demonstrates that amide derivatives at the 5-position retain single-digit nanomolar potency through direct interaction with the catalytic domain [1]. In the NAMPT inhibitor series, pyrazolo[3,4-b]pyridine-5-carboxylic acid-derived amides achieve potent cellular activity (PC-3 antiproliferative IC₅₀ = 36 nM for select analogs) [2], illustrating the value of this diversification strategy.

library synthesis carboxylic acid amide coupling SAR expansion

Procurement-Relevant Application Scenarios for Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Based on Quantitative Differentiation Evidence


Adenosine A₁ Receptor Antagonist Hit-to-Lead Programs Requiring a Pre-Validated 4-Propylamino Pharmacophore

The 4-propylamino substituent delivers a 1.3-fold affinity improvement (Ki = 100 nM vs. 130 nM) over the 4-phenethylamino variant at the adenosine A₁ receptor, as demonstrated by direct comparator data within the pyrazolopyridine-5-carboxylate chemotype [1]. Procurement of the target compound enables immediate radioligand binding confirmation in bovine or human A₁AR assays, followed by 5-ester hydrolysis and amide library synthesis to optimize potency toward the single-digit nanomolar Ki values achievable within this scaffold class (e.g., Ki = 6–7 nM demonstrated for optimized 4-amino-substituted analogs) [2].

Kinase Inhibitor Scaffold-Hopping Campaigns Targeting TRK or PIM-1 Kinases

The pyrazolo[3,4-b]pyridine core is a validated hinge-binding scaffold in kinase inhibitor design. Compound C03, a pyrazolo[3,4-b]pyridine derivative, achieved TRKA IC₅₀ = 56 nM with antiproliferative IC₅₀ = 0.304 μM in Km-12 cells [1], while pyrazolo[3,4-b]pyridine-based PIM-1 inhibitors reach IC₅₀ values of 26–43 nM in enzymatic assays [2]. The target compound's 1,3-dimethyl-4-propylamino-5-ester substitution provides a distinct starting geometry for hinge-region hydrogen bonding that complements existing kinase inhibitor designs, with the propylamino group extending toward the solvent-exposed region or ribose pocket depending on the target kinase conformation.

Parallel Library Synthesis Leveraging Room-Temperature-Stable, Pre-Functionalized Building Block

With room-temperature storage stability, ≥95% purity across five global suppliers, and a pre-installed 4-propylamino group, the target compound is procurement-ready for parallel amide library synthesis [1]. The 5-ethyl ester can be hydrolyzed to the carboxylic acid and coupled to diverse amine sets under standard amidation conditions without the competing C4 reactivity that complicates 4-chloro analog workflows. Published PDE4B and NAMPT inhibitor programs have validated that 5-carboxamide derivatives of this scaffold retain potent target engagement, making this a low-risk, high-throughput diversification strategy [2].

PDE Isoform Selectivity Profiling Where C4 Chain Length Modulates PDE4 vs. PDE5 Selectivity

The 4-propylamino chain length occupies a critical intermediate position in PDE isoform selectivity. The shorter-chain 4-amino analogs appear in PDE4 inhibitor patents [1], while the 4-butylamino analog cartazolate inhibits PDE5 with IC₅₀ = 180 nM [2]. The target compound's 4-propylamino substituent may therefore provide a selectivity profile distinct from both shorter (predominantly PDE4) and longer (PDE5-recruiting) chain-length variants. Procurement and testing against a PDE isoform panel would clarify whether the 4-propylamino compound occupies a PDE4-selective or PDE4/PDE5-dual profile, directly informing candidate selection for respiratory or inflammatory disease programs.

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